8-Benzyloxyadenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H19N5O5 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC 名称 |

(2R,3S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 |

InChI 键 |

YCXGCAXXPRSCHN-ZIWBQIBKSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N |

规范 SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxyadenosine: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine, a synthetic adenosine analogue, has garnered interest within the scientific community for its potential therapeutic applications, including roles as a vasodilator and an anti-cancer agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, this guide illustrates the potential signaling pathways influenced by this compound, offering a framework for understanding its mechanism of action.

Introduction

Adenosine and its analogues are pivotal signaling nucleosides that modulate a wide array of physiological processes through their interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The modification of the adenosine scaffold has led to the development of numerous derivatives with distinct pharmacological profiles. This compound is one such derivative, characterized by the presence of a benzyloxy group at the 8-position of the adenine base. This modification is anticipated to alter its receptor binding affinity, selectivity, and metabolic stability, thereby conferring unique biological properties. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Structure and Physicochemical Properties

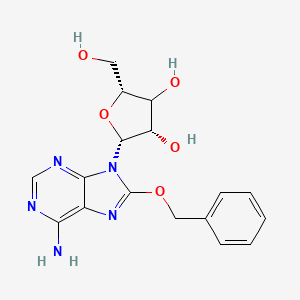

The chemical structure of this compound is defined by a benzyl ether linkage at the C8 position of the purine ring of adenosine.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₅O₅ |

| Molecular Weight | 373.36 g/mol |

| Melting Point | Not available in searched literature |

| Solubility | Not available in searched literature |

| Appearance | Not available in searched literature |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR and ¹³C NMR: Specific chemical shift data for this compound were not available in the searched literature. Researchers synthesizing this compound would need to perform NMR analysis for structural confirmation.

Synthesis and Purification

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the 8-position of an adenosine derivative. A common precursor for this synthesis is 8-bromoadenosine.

Synthesis of this compound from 8-Bromoadenosine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

8-Bromoadenosine

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

To a solution of benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

-

Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form sodium benzoxide.

-

Add 8-bromoadenosine to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Biological Activities and Mechanism of Action

As an adenosine analogue, this compound is expected to interact with adenosine receptors and potentially other cellular targets, leading to a range of biological effects.

Adenosine Receptor Binding

The affinity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological profile.

Experimental Protocol: Adenosine Receptor Binding Assay This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-Cancer Activity

Adenosine analogues have been shown to inhibit cancer cell proliferation and induce apoptosis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) This protocol measures the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549).

-

Complete cell culture medium.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of intracellular signaling pathways. Based on the known actions of adenosine analogues, two key pathways are of particular interest: the Adenylyl Cyclase/cAMP pathway and the AMPK pathway.

4.3.1. Adenylyl Cyclase/cAMP Pathway

Activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of A1 and A3 receptors inhibits adenylyl cyclase.

Experimental Protocol: Adenylyl Cyclase Activity Assay This protocol outlines a method to assess the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cells or cell membranes expressing the adenosine receptor of interest.

-

This compound.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

ATP.

-

Assay buffer containing Mg²⁺.

-

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Incubate the cells or membranes with varying concentrations of this compound in the presence of ATP and assay buffer.

-

Include a control with forskolin to measure maximal adenylyl cyclase stimulation.

-

Stop the reaction after a defined time.

-

Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Analyze the data to determine if this compound stimulates or inhibits adenylyl cyclase activity.

4.3.2. AMP-Activated Protein Kinase (AMPK) Pathway

Some adenosine analogues can influence cellular energy status, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. AMPK activation can lead to the inhibition of cell growth and proliferation.

Experimental Protocol: AMPK Activation Assay (Western Blot) This protocol detects the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Cell line of interest.

-

This compound.

-

Cell lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates AMPK activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for this compound and a general experimental workflow for its characterization.

Caption: Experimental workflow for this compound.

Caption: Potential signaling pathways of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting adenosine-mediated signaling pathways. This technical guide provides a foundational resource for its synthesis, purification, and biological characterization. The detailed experimental protocols and illustrative diagrams are intended to streamline further investigation into its mechanism of action and therapeutic potential in areas such as cardiovascular disease and oncology. Further research is warranted to elucidate the specific physicochemical properties and the precise molecular interactions of this compound to fully realize its drug development potential.

8-Benzyloxyadenosine: A Technical Guide for Researchers

CAS Number: 131265-29-7

This technical guide provides a comprehensive overview of 8-Benzyloxyadenosine, an adenosine analogue of significant interest to researchers in drug discovery and immunology. This document details its chemical and physical properties, likely biological activities with a focus on its role as a Toll-like receptor 7 (TLR7) agonist, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 131265-29-7 |

| Molecular Formula | C₁₇H₁₉N₅O₅ |

| Molecular Weight | 373.36 g/mol |

| Chemical Name | 8-(Benzyloxy)adenosine |

| Synonyms | 8-O-Benzyladenosine |

| Canonical SMILES | C1=CC=C(C=C1)COCC2=NC3=C(C(=N2)N)N=CN=C3C4C(C(C(O4)CO)O)O |

| Purity | Typically available at ≥98% |

| Storage Conditions | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound is an adenosine analogue, a class of compounds known for a wide range of biological activities. The substitution at the 8-position with a benzyloxy group suggests its potential interaction with various cellular targets. Based on the activity of structurally related 8-substituted adenosine derivatives, this compound is predicted to be a potent agonist of Toll-like receptor 7 (TLR7).

TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting an effective antiviral response.

Toll-like Receptor 7 (TLR7) Signaling Pathway

Upon binding of an agonist like this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. Activated NF-κB and IRF7 translocate to the nucleus to induce the expression of genes encoding for pro-inflammatory cytokines and type I interferons, respectively.

Caption: TLR7 Signaling Pathway.

Experimental Protocols

The following are detailed, representative experimental protocols for characterizing the activity of a putative TLR7 agonist like this compound.

Experimental Workflow for TLR7 Agonist Characterization

Caption: General experimental workflow.

Protocol 1: TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells

This protocol describes the use of a commercially available HEK-293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well, flat-bottom cell culture plates

-

This compound (test compound)

-

R848 (positive control TLR7 agonist)

-

Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin, selection antibiotics)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR7 cells in complete growth medium according to the manufacturer's instructions.

-

On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.

-

Seed 180 µL of the cell suspension (typically 2.5 x 10⁵ cells/mL) into each well of a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in HEK-Blue™ Detection medium to achieve the desired final concentrations.

-

Prepare serial dilutions of the R848 positive control.

-

Add 20 µL of the diluted compounds, positive control, or vehicle control (medium with the same concentration of solvent) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Data Acquisition:

-

After incubation, measure the absorbance of the medium in each well at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue indicates SEAP activity.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Plot the absorbance values against the log of the compound concentration.

-

Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Protocol 2: NF-κB Luciferase Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway in response to TLR7 stimulation.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Renilla luciferase control plasmid (e.g., pRL-TK) for normalization

-

Human TLR7 expression plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well, white, clear-bottom cell culture plates

-

This compound (test compound)

-

TNF-α (positive control for NF-κB activation)

-

Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TLR7 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh complete growth medium containing serial dilutions of this compound or the positive control (TNF-α).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

-

Plot the fold induction against the log of the compound concentration and determine the EC₅₀ value.

-

Protocol 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human PBMCs with this compound and the subsequent measurement of secreted cytokines using a multiplex immunoassay (e.g., Luminex).

Materials:

-

Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).

-

96-well, round-bottom cell culture plates.

-

This compound (test compound).

-

R848 or LPS (positive controls).

-

Multiplex cytokine assay kit (e.g., Luminex Human Cytokine/Chemokine Panel).

-

Luminex instrument and software.

Procedure:

-

PBMC Plating:

-

Resuspend freshly isolated or thawed PBMCs in complete RPMI medium.

-

Plate the cells at a density of 1-2 x 10⁶ cells/mL (typically 200 µL per well) in a 96-well round-bottom plate.

-

-

Compound Stimulation:

-

Prepare serial dilutions of this compound and positive controls in complete RPMI medium.

-

Add the diluted compounds to the wells containing PBMCs.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300-400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

-

Cytokine Measurement:

-

Thaw the supernatants on ice.

-

Measure the concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatants using a multiplex immunoassay kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Use the standard curves provided in the assay kit to calculate the concentration of each cytokine in the samples.

-

Analyze the dose-dependent effect of this compound on the secretion of different cytokines.

-

Conclusion

This compound is a promising adenosine analogue with the potential to act as a TLR7 agonist. The information and protocols provided in this technical guide offer a solid foundation for researchers to investigate its synthesis, physicochemical properties, and biological activities. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices. Researchers should always adhere to appropriate safety protocols and consult relevant literature for the most up-to-date information.

An In-depth Technical Guide to the Synthesis of 8-Benzyloxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 8-benzyloxyadenosine, a significant derivative of the nucleoside adenosine. 8-Substituted adenosine analogs are a class of compounds with diverse and potent biological activities, making them valuable tools in biochemical research and as potential therapeutic agents. This document outlines a reliable multi-step synthetic route starting from commercially available adenosine. The synthesis involves protection of the ribose hydroxyl groups, selective bromination at the C8 position of the purine ring, nucleophilic substitution with a benzyloxy group, and subsequent deprotection to yield the target molecule. Detailed experimental protocols for each key transformation are provided, along with a summary of quantitative data to facilitate reproducibility. Furthermore, this guide includes visualizations of the synthetic workflow and a representative signaling pathway to illustrate the potential biological context of this compound.

Introduction

Adenosine is a fundamental nucleoside that plays a crucial role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3). Chemical modification of the adenosine scaffold has led to the development of a vast library of analogs with tailored selectivity and efficacy for these receptors and other biological targets. Substitution at the 8-position of the purine ring has been a particularly fruitful strategy for modulating the pharmacological profile of adenosine derivatives.

This compound, featuring a bulky and lipophilic benzyloxy group at the C8 position, is an important tool for probing the structure-activity relationships of adenosine receptor ligands. The synthesis of this compound requires a strategic approach to achieve regioselective modification of the purine base while preserving the integrity of the ribose moiety. This guide details a robust and well-documented synthetic pathway to this compound.

Synthetic Pathway Overview

The synthesis of this compound from adenosine is accomplished via a four-step sequence:

-

Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are protected as acetates to prevent side reactions in subsequent steps.

-

Bromination: The C8 position of the protected adenosine is selectively brominated to introduce a good leaving group.

-

Benzylation: The 8-bromo group is displaced by a benzyloxy group via a Williamson ether synthesis.

-

Deprotection: The acetyl protecting groups are removed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-acetyladenosine

Protocol: To a stirred suspension of adenosine (1.0 eq) in anhydrous pyridine (10 vol), acetic anhydride (5.0 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of ice-cold water. The resulting solution is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 2',3',5'-tri-O-acetyladenosine as a white foam.

Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine

Protocol: 2',3',5'-Tri-O-acetyladenosine (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF, 10 vol). N-Bromosuccinimide (NBS, 1.2 eq) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then purified by recrystallization from ethanol to give 8-bromo-2',3',5'-tri-O-acetyladenosine as a white crystalline solid.

Step 3: Synthesis of 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine

Protocol: To a solution of benzyl alcohol (2.0 eq) in anhydrous DMF (5 vol), sodium hydride (60% dispersion in mineral oil, 2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes, or until hydrogen evolution ceases. A solution of 8-bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous DMF (5 vol) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 18-24 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the addition of methanol, followed by water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 8-benzyloxy-2',3',5'-tri-O-acetyladenosine.

Step 4: Synthesis of this compound

Protocol: 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine (1.0 eq) is dissolved in anhydrous methanol (20 vol). A catalytic amount of sodium methoxide (0.1 eq of a 25 wt. % solution in methanol) is added to the solution at room temperature. The reaction mixture is stirred for 2-4 hours, with the progress monitored by TLC. Once the deprotection is complete, the reaction is neutralized by the addition of an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral. The resin is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization or silica gel chromatography to afford this compound as a white solid.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. It is important to note that these yields are representative and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Adenosine | 2',3',5'-Tri-O-acetyladenosine | Acetic Anhydride, Pyridine | 85-95 |

| 2 | 2',3',5'-Tri-O-acetyladenosine | 8-Bromo-2',3',5'-tri-O-acetyladenosine | N-Bromosuccinimide, DMF | 70-80 |

| 3 | 8-Bromo-2',3',5'-tri-O-acetyladenosine | 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine | Benzyl Alcohol, Sodium Hydride, DMF | 60-75 |

| 4 | 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine | This compound | Sodium Methoxide, Methanol | 80-90 |

Biological Context and Signaling Pathway

8-Substituted adenosine analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of an adenosine analog to its receptor can either stimulate (via Gαs) or inhibit (via Gαi) the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively. cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The bulky benzyloxy group at the 8-position can significantly influence the receptor binding affinity and selectivity of the adenosine analog.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described four-step synthetic route is robust and utilizes common laboratory reagents and techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and chemical biology who are interested in exploring the biological activities of 8-substituted adenosine analogs. The visualization of the synthetic workflow and the representative signaling pathway further aids in understanding the synthesis and potential biological context of this important molecule. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity.

References

8-Benzyloxyadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Benzyloxyadenosine is an adenosine analogue characterized by the presence of a benzyloxy group at the 8-position of the purine ring. While specific experimental data for this compound is limited in publicly available literature, this technical guide provides a comprehensive overview based on the established knowledge of 8-substituted adenosine analogues. These compounds are a significant class of molecules with diverse pharmacological activities, including the potential to act as vasodilators and inhibit cancer progression.[1] This guide summarizes the core biochemical functions, potential signaling pathways, and detailed experimental protocols relevant to the study of this compound, serving as a foundational resource for its investigation in research and drug development.

Core Biochemical Functions and Quantitative Data

Substitutions at the 8-position of the adenosine purine ring are known to significantly alter the affinity and efficacy of these analogues at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The nature of the substituent at this position plays a crucial role in determining the pharmacological profile of the analogue. For instance, the introduction of bulky, hydrophobic groups at the C8 position has been observed to decrease binding affinity at the A₂ₐ adenosine receptor while preserving high affinity for the A₃ subtype.[2]

Table 1: Representative Binding Affinities (Kᵢ) of 8-Substituted Adenosine Analogues at Human Adenosine Receptors

| Compound | 8-Substituent | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Kᵢ (nM) | A₃ Kᵢ (nM) | Reference Compound |

| 8-Alkylamino-N⁶-cyclopentyladenosine derivatives | -NH-Alkyl | ~170-366 (in vivo EC₅₀,u) | - | - | - | N⁶-cyclopentyladenosine (CPA) |

Note: Data for 8-Alkylamino-N⁶-cyclopentyladenosine derivatives are in vivo EC₅₀,u values for heart rate reduction in rats, which are in the same order of magnitude as their binding affinities.[3] Kᵢ values for other 8-substituted analogues can vary widely based on the specific substituent.

Table 2: Representative Functional Potencies (EC₅₀/IC₅₀) of 8-Substituted Adenosine Analogues

| Compound | Assay Type | Cell Line | Parameter | Value |

| 8-Alkylamino-N⁶-cyclopentyladenosine derivatives | In vivo heart rate reduction | - | EC₅₀,u (nM) | 170 - 366 |

| 8-substituted xanthine derivatives | Radioligand binding | - | Kᵢ (nM) | Varies (nanomolar to micromolar range) |

Note: The data presented are for related 8-substituted adenosine analogues and are intended to be illustrative. Actual values for this compound must be determined experimentally.

Table 3: Representative Pharmacokinetic Parameters of an 8-Substituted Adenosine Analogue (8-Alkylamino-N⁶-cyclopentyladenosine derivatives in rats)

| Parameter | Value |

| Terminal Half-life (t½) | 17 - 24 min |

| Volume of Distribution at steady state (Vss) | Larger than parent compound (CPA) |

Note: These pharmacokinetic parameters are for 8-alkylamino derivatives of N⁶-cyclopentyladenosine in rats and may not be representative of this compound.[3]

Synthesis and Chemical Properties

Signaling Pathways

The primary mechanism of action for many 8-substituted adenosine analogues is through the canonical G-protein coupled receptor (GPCR) signaling cascade. Based on the general understanding of adenosine receptor signaling, this compound is likely to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

-

A₂ₐ and A₂ₑ Receptor Agonism: If this compound acts as an agonist at A₂ₐ and A₂ₑ receptors (coupled to Gαs proteins), it would stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.

-

A₁ and A₃ Receptor Agonism: Conversely, agonism at A₁ and A₃ receptors (coupled to Gαi proteins) would inhibit adenylyl cyclase, resulting in decreased cAMP levels.[2]

The modulation of cAMP levels has significant downstream effects, primarily through the activation of Protein Kinase A (PKA).[2] PKA, in turn, can phosphorylate a variety of substrate proteins, influencing cellular processes such as gene expression, metabolism, and cell proliferation. Furthermore, adenosine receptor activation can also influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that are essential for characterizing the biological activity of this compound.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.

Materials:

-

Membrane preparations from cells expressing the target adenosine receptor subtype.

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS-21680 for A₂ₐ, [³H]DPCPX for A₁).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of this compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

Materials:

-

Cells expressing the target adenosine receptor.

-

This compound stock solution.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound to the cells. For Gi-coupled receptors, co-stimulate with forskolin.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates and a microplate reader.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Western Blot for MAPK Pathway Activation

This protocol is used to determine if this compound modulates the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2.

Materials:

-

Cell line of interest.

-

This compound stock solution.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve them to reduce basal MAPK activation.

-

Treat the cells with this compound for various time points.

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

This compound, as a member of the 8-substituted adenosine analogue family, holds potential for significant pharmacological activity. While direct experimental data for this specific compound is currently sparse, this technical guide provides a robust framework for its investigation. By leveraging the knowledge of related compounds and employing the detailed experimental protocols outlined herein, researchers can effectively characterize the binding profile, signaling effects, and cellular functions of this compound. Such studies are crucial for unlocking its potential as a research tool and a candidate for future drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1634961A - Improved method for preparing adenosine - Google Patents [patents.google.com]

- 5. Unlocking antitumor immunity with adenosine receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 8-Benzyloxyadenosine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Adenosine Analog

Introduction

8-Benzyloxyadenosine is a synthetic derivative of adenosine, a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes. As an analog, this compound is of significant interest to researchers and drug development professionals for its potential to modulate cellular signaling pathways and exhibit therapeutic effects. This technical guide provides a comprehensive overview of the predicated biological activities of this compound, based on the established pharmacology of the broader class of 8-substituted adenosine analogs. Due to a notable scarcity of direct experimental data on this compound in publicly available scientific literature, this document focuses on its potential mechanisms of action, supported by detailed, generalized experimental protocols and data presentation formats to guide future research.

Predicted Biological Activities and Mechanisms of Action

Substitutions at the 8-position of the adenosine purine ring are known to significantly alter the molecule's affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), as well as its interaction with other cellular targets.[1] The introduction of a benzyloxy group, a relatively bulky and hydrophobic substituent, at this position is likely to confer specific pharmacological properties.

Modulation of Adenosine Receptors

The primary mechanism of action for many adenosine analogs involves interaction with G-protein coupled adenosine receptors. The benzyloxy group at the 8-position may influence receptor binding and activation, potentially leading to either agonistic or antagonistic activity.

-

A₁ and A₃ Receptor Interaction: Agonists of A₁ and A₃ receptors are typically coupled to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

A₂ₐ and A₂ₑ Receptor Interaction: Conversely, agonists of A₂ₐ and A₂ₑ receptors are coupled to Gαs proteins, which stimulate adenylyl cyclase and increase cAMP production.[1]

The specific impact of the 8-benzyloxy substituent on receptor selectivity and functional activity remains to be experimentally determined.

Potential as a Vasodilator

Adenosine and its analogs are well-known for their potent vasodilatory effects, primarily mediated through the activation of A₂ₐ receptors on vascular smooth muscle cells.[2][3] This leads to the relaxation of blood vessels and increased blood flow. This compound, as an adenosine analog, may share this property.

Anticancer and Cytotoxic Potential

Several adenosine analogs have demonstrated anticancer properties, exerting their effects through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.[4] The cytotoxic effects can be mediated through adenosine receptors or via intracellular mechanisms following cellular uptake.

Immunomodulatory and Anti-inflammatory Effects

Adenosine plays a crucial role in regulating inflammation and immune responses. Activation of adenosine receptors, particularly A₂ₐ, on immune cells can suppress inflammatory processes. Depending on its receptor interaction profile, this compound could potentially exhibit anti-inflammatory activity.

Interferon Induction

Certain 8-substituted adenine derivatives have been identified as potent inducers of interferon (IFN), suggesting a potential role in antiviral and immunomodulatory therapies. While this activity is not universally observed among all 8-substituted analogs, it represents a plausible area of investigation for this compound.

Quantitative Data Summary

| Parameter | Assay Type | Target | Value (e.g., IC₅₀, EC₅₀, Kᵢ) | Cell Line/System | Reference |

| Binding Affinity | Radioligand Binding | A₁ Adenosine Receptor | To be determined | Recombinant cell line | N/A |

| A₂ₐ Adenosine Receptor | To be determined | Recombinant cell line | N/A | ||

| A₂ₑ Adenosine Receptor | To be determined | Recombinant cell line | N/A | ||

| A₃ Adenosine Receptor | To be determined | Recombinant cell line | N/A | ||

| Functional Activity | cAMP Accumulation | A₂ₐ Adenosine Receptor | To be determined | Recombinant cell line | N/A |

| cAMP Inhibition | A₁ Adenosine Receptor | To be determined | Recombinant cell line | N/A | |

| Cytotoxicity | Cell Viability Assay | Various Cancer Cell Lines | To be determined | e.g., MCF-7, HeLa, A549 | N/A |

| Vasodilation | Organ Bath Study | Isolated Arterial Rings | To be determined | e.g., Rat aorta | N/A |

| Interferon Induction | ELISA | Human PBMCs | To be determined | Human PBMCs | N/A |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the biological activity of this compound.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the four human adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptors.

-

Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂ₐ), [³H]NECA (for A₂ₑ), [¹²⁵I]AB-MECA (for A₃).

-

This compound (test compound).

-

Non-specific binding control (e.g., theophylline for A₁/A₂ₐ/A₂ₑ, NECA for A₃).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kₑ, and varying concentrations of this compound or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at A₁ and A₂ₐ adenosine receptors.

Materials:

-

Cells stably expressing human A₁ or A₂ₐ adenosine receptors (e.g., CHO or HEK293 cells).

-

This compound (test compound).

-

Adenosine receptor agonist (e.g., NECA).

-

Adenosine deaminase (ADA).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium and supplements.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with ADA to degrade any endogenous adenosine.

-

For agonist activity: Add varying concentrations of this compound to the cells.

-

For antagonist activity: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC₈₀) in the presence of varying concentrations of this compound.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Cell Viability (Cytotoxicity) Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549).

-

This compound (test compound).

-

Cell culture medium and supplements.

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Ex Vivo Vasodilation Assay (Organ Bath)

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Materials:

-

Isolated arterial tissue (e.g., rat thoracic aorta).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution.

-

Vasoconstrictor agent (e.g., phenylephrine or U46619).

-

This compound (test compound).

-

Data acquisition system.

Procedure:

-

Dissect the artery and cut it into rings of 2-3 mm in length.

-

Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Pre-contract the arterial rings with a vasoconstrictor agent to a submaximal level.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound and record the relaxation response.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Benzyloxyadenosine and its Analogs: A Technical Guide to Research Applications as Toll-like Receptor 7/8 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine belongs to a class of 8-substituted adenosine analogs that have garnered significant interest for their potent immunomodulatory activities. While specific research data for this compound is limited in publicly available literature, the broader class of 8-substituted adenosines, particularly 8-oxoadenines and other 8-alkoxyadenosine derivatives, are well-characterized as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and initiating an immune response. This technical guide provides an in-depth overview of the research applications of these 8-substituted adenosine analogs, with a focus on their role as TLR7/8 agonists. The information presented herein is based on data from closely related compounds and provides a framework for the potential applications and study of this compound.

Core Mechanism of Action: TLR7/8 Agonism

8-substituted adenosine analogs act as agonists at TLR7 and TLR8, which are endosomal pattern recognition receptors. Upon binding, they trigger a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of a robust innate and subsequent adaptive immune response. This mechanism makes them attractive candidates for development as vaccine adjuvants and immunotherapeutics for infectious diseases and cancer.

Signaling Pathway

The signaling pathway initiated by 8-substituted adenosine analogs through TLR7 is depicted below. Activation of TLR8 follows a similar, though not identical, pathway.

Quantitative Data on Related 8-Substituted Adenosine Analogs

Table 1: In Vitro Activity of 8-Oxoadenine Analogs in HEK293 Reporter Cells

| Compound Reference | 8-Substituent | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) | Reference |

| Compound 1 | -O-(CH2)3CH3 | 0.27 | >100 | [1] |

| Compound 2 | -O-CH2-piperidin-4-yl | 0.04 | 59 | [2] |

| Compound 3 | -O-CH2CH2-piperidin-4-yl | 0.02 | >100 | [2] |

| Compound 4 | -O-CH2CH2CH2CH2-piperidin-4-yl | 0.03 | >100 | [2] |

Table 2: Cytokine Induction by 8-Oxoadenine Analogs in Human PBMCs

| Compound Reference | 8-Substituent | IFN-α Induction (EC50, µM) | TNF-α Induction (EC50, µM) | Reference |

| Compound 1 | -O-(CH2)3CH3 | 0.1 - 1 | 1 - 10 | [1] |

| Compound 2 | -O-CH2-piperidin-4-yl | 0.01 - 0.1 | 0.1 - 1 | [2] |

| Compound 3 | -O-CH2CH2-piperidin-4-yl | 0.01 - 0.1 | 0.1 - 1 | [2] |

| Compound 4 | -O-CH2CH2CH2CH2-piperidin-4-yl | 0.01 - 0.1 | 0.1 - 1 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 8-substituted adenosine analogs as TLR7/8 agonists. These protocols can be adapted for the study of this compound.

Synthesis of 8-Substituted Adenosine Analogs

A general method for the synthesis of 8-alkoxyadenosine derivatives involves the nucleophilic substitution of an 8-bromo- or 8-chloroadenosine precursor.

General Protocol for Synthesis of 8-Alkoxyadenosine Derivatives:

-

Starting Material: 8-Bromoadenosine.

-

Protection: Protect the 2', 3', and 5' hydroxyl groups of the ribose moiety with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) or acetyl groups.

-

Alkoxylation: React the protected 8-bromoadenosine with the desired alcohol (in this case, benzyl alcohol) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Deprotection: Remove the protecting groups from the ribose moiety using standard deprotection methods (e.g., tetrabutylammonium fluoride for TBDMS groups or ammonia in methanol for acetyl groups).

-

Purification: Purify the final product using column chromatography or recrystallization.

HEK-Blue™ TLR7/8 Reporter Assay

This assay utilizes HEK293 cells stably transfected with human or murine TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the cells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a commercially available SEAP detection reagent (e.g., QUANTI-Blue™).

-

Data Analysis: Determine the EC50 value of the compound by plotting the SEAP activity against the compound concentration and fitting the data to a dose-response curve.

Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a compound to induce cytokine production in primary human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well.

-

Compound Treatment: Add serial dilutions of the test compound to the cells. Include a positive control (e.g., R848) and a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Data Analysis: Determine the EC50 for the induction of each cytokine by plotting the cytokine concentration against the compound concentration.

Conclusion

While direct experimental data on this compound is sparse, the extensive research on structurally similar 8-substituted adenosine analogs strongly suggests its potential as a potent TLR7/8 agonist. The provided technical guide offers a comprehensive framework for researchers and drug development professionals to explore the immunomodulatory properties of this compound and related compounds. The detailed experimental protocols and representative data from analogous compounds serve as a valuable resource for initiating and advancing research in this promising area of immunology and drug discovery. Future studies are warranted to specifically characterize the synthesis and biological activity of this compound to fully elucidate its therapeutic potential.

References

8-Benzyloxyadenosine in Cancer Cell Lines: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the effects of 8-Benzyloxyadenosine on cancer cell lines. Therefore, this guide focuses on a structurally related and well-studied compound, N6-benzyladenosine , to provide insights into the potential mechanisms and effects of benzyloxy-substituted adenosine analogs in oncology research.

Introduction

N6-benzyladenosine is a synthetic cytokinin, a class of compounds analogous to plant hormones, that has demonstrated significant anti-cancer properties across a range of cancer cell lines. This document provides a comprehensive overview of the in vitro effects of N6-benzyladenosine, detailing its impact on cell proliferation, its mechanisms of inducing cell cycle arrest and apoptosis, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Quantitative Data on Anti-proliferative Activity

The inhibitory effects of N6-benzyladenosine and its active metabolite, N6-benzyladenosine-5'-O-diphosphate, have been quantified in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of N6-benzyladenosine Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N6-benzyladenosine-5'-O-diphosphate | CEM | Leukemia | 2 | [1] |

| N6-benzyladenosine-5'-O-diphosphate | HL-60 | Leukemia | 1.3 | [1] |

| N6-benzyladenosine-5'-O-diphosphate | K562 | Leukemia | 4 | [1] |

| N6-benzyladenosine-5'-O-diphosphate | RPMI-8226 | Multiple Myeloma | 4.5 | [1] |

| N6-benzyladenosine-5'-O-diphosphate | MCF-7 | Breast Cancer | 8 | [1] |

| N6-(m-F-benzyl)adenosine (L5) | HOS | Osteosarcoma | 2.8 | [2] |

| N6-(m-F-benzyl)adenosine (L5) | MCF-7 | Breast Cancer | 11.4 | [2] |

| N6-(m-F-benzyl)adenosine (L5) | CEM | T-lymphoblastic leukemia | 0.7 | [2] |

| N6-(m-F-benzyl)adenosine (L5) | HL-60 | Promyelocytic leukemia | 0.4 | [2] |

| N6-(o-Cl-benzyl)adenosine (L7) | CEM | T-lymphoblastic leukemia | 0.3 | [2] |

| N6-(o-Cl-benzyl)adenosine (L7) | HL-60 | Promyelocytic leukemia | 0.2 | [2] |

| N6-(p-F-benzyl)adenosine (L8) | HOS | Osteosarcoma | 20.0 | [2] |

| N6-(p-F-benzyl)adenosine (L8) | MCF-7 | Breast Cancer | 14.0 | [2] |

| N6-(p-F-benzyl)adenosine (L8) | CEM | T-lymphoblastic leukemia | 1.3 | [2] |

| N6-(p-F-benzyl)adenosine (L8) | HL-60 | Promyelocytic leukemia | 1.2 | [2] |

| N6-(p-Cl-benzyl)adenosine (L12) | MCF-7 | Breast Cancer | 23.0 | [2] |

| N6-(p-Cl-benzyl)adenosine (L12) | CEM | T-lymphoblastic leukemia | 0.2 | [2] |

| N6-(p-Cl-benzyl)adenosine (L12) | HL-60 | Promyelocytic leukemia | 0.1 | [2] |

Mechanism of Action

N6-benzyladenosine exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

N6-benzyladenosine has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including bladder carcinoma T24 cells and glioma cells.[3][4][5] The apoptotic process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[4] Mechanistically, N6-benzyladenosine activates the intrinsic pathway of apoptosis, which involves the activation of caspase-3 and caspase-9.[3][4]

Cell Cycle Arrest

A key mechanism of N6-benzyladenosine's anti-proliferative activity is its ability to arrest the cell cycle, predominantly at the G0/G1 phase.[3][4] This arrest prevents cancer cells from progressing through the cell cycle and replicating. Early events leading to this cell cycle arrest include alterations in cell morphology and disorganization of the actin cytoskeleton.[3]

Signaling Pathways Modulated by N6-benzyladenosine

N6-benzyladenosine modulates several critical signaling pathways involved in cancer cell proliferation and survival.

Mevalonate Pathway Inhibition

A primary target of N6-benzyladenosine is the mevalonate (MVA) pathway, a key metabolic pathway that is often dysregulated in cancer.[5][6] Specifically, it inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The isoprenoid derivative N6 -benzyladenosine CM223 exerts antitumor effects in glioma patient-derived primary cells through the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Role of 8-Substituted Adenosine Analogs in Signal Transduction with a Focus on Toll-Like Receptor 7/8 Agonism

A Note on Data Availability for 8-Benzyloxyadenosine:

An exhaustive search of scientific literature and databases has revealed a significant scarcity of specific data regarding the role of this compound in signal transduction. While it is classified as an adenosine analog, detailed studies on its mechanism of action, cellular targets, and quantitative effects on signaling pathways are not publicly available at this time.

Therefore, to provide a comprehensive and technically valuable guide in line with the user's request, this document will focus on a closely related and well-characterized class of compounds: 8-substituted oxoadenine derivatives , which are potent agonists of Toll-Like Receptors 7 and 8 (TLR7/8) and play a significant role in immune signal transduction. The principles, pathways, and experimental methodologies described herein are representative of how an 8-substituted adenosine analog like this compound might be investigated and what its potential role in signal transduction could be.

Whitepaper: The Role of 8-Oxoadenine Derivatives in Immune Signal Transduction via TLR7 and TLR8

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide an in-depth technical overview of the mechanism of action, signaling pathways, and experimental evaluation of 8-oxoadenine derivatives as TLR7/8 agonists.

Introduction to 8-Substituted Adenosine Analogs and TLR7/8 Agonism

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B cells, where they recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] The activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby initiating a robust innate and subsequent adaptive immune response.[1]

8-oxoadenine derivatives are a class of synthetic small molecules that act as potent agonists for TLR7 and/or TLR8.[1] Their ability to stimulate a strong immune response has led to their investigation as vaccine adjuvants and immunomodulatory agents for the treatment of cancer and infectious diseases.[1][2]

Signaling Pathways of TLR7 and TLR8 Activation

Upon binding of an 8-oxoadenine agonist, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade that bifurcates into two main branches: the NF-κB pathway and the IRF7 pathway.

The NF-κB Pathway

The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This pathway results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

The IRF7 Pathway

Primarily associated with TLR7 activation in plasmacytoid dendritic cells (pDCs), this pathway leads to the activation of IRF7 (interferon regulatory factor 7). Activated IRF7 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β).

Quantitative Data on 8-Oxoadenine Derivatives

The potency and selectivity of 8-oxoadenine derivatives for TLR7 and TLR8 can be modulated by substitutions at various positions on the adenine ring. The following table summarizes representative data for the activity of these compounds.

| Compound | Target | Assay System | EC50 (µM) | Reference |

| Compound 1a | hTLR7 | HEK293-hTLR7-SEAP | 0.25 | [1] |

| hTLR8 | HEK293-hTLR8-SEAP | >10 | [1] | |

| Compound 2a | hTLR7 | HEK293-hTLR7-SEAP | >10 | [1] |

| hTLR8 | HEK293-hTLR8-SEAP | 1.5 | [1] | |

| R848 (Resiquimod) | hTLR7 | HEK293-hTLR7-SEAP | 0.03 | |

| hTLR8 | HEK293-hTLR8-SEAP | 0.8 |

hTLR: human Toll-Like Receptor; SEAP: Secreted Embryonic Alkaline Phosphatase (reporter gene)

Experimental Protocols

HEK293 Reporter Gene Assay for TLR7/8 Activity

This assay is commonly used to screen for and characterize TLR7 and TLR8 agonists.

Objective: To determine the EC50 of a test compound for human TLR7 and TLR8.

Methodology:

-

Cell Culture: HEK293 cells stably transfected with either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., 8-oxoadenine derivative) for 18-24 hours.

-

SEAP Detection: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

References

8-Benzyloxyadenosine and its Interaction with Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 8-Benzyloxyadenosine, a synthetic analog of adenosine, and the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Substitutions at the 8-position of the purine ring are known to significantly modulate the affinity and efficacy of adenosine derivatives. This document summarizes the current, albeit limited, understanding of this compound's pharmacological profile. It details standard experimental protocols for assessing ligand-receptor interactions, including radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) and GTPγS binding. Furthermore, this guide presents relevant signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the methodologies involved in characterizing compounds like this compound.

Introduction to 8-Substituted Adenosine Analogs

Adenosine, a ubiquitous purine nucleoside, exerts its physiological effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Chemical modification of the adenosine molecule has been a key strategy in developing selective agonists and antagonists for these receptors.

Substitutions at the 8-position of the adenine ring have been shown to have a profound impact on the pharmacological properties of adenosine analogs. The nature of the substituent at this position can influence receptor binding affinity and selectivity. For instance, the introduction of bulky and hydrophobic groups at the C8 position has been reported to decrease binding affinity for the A2A adenosine receptor while sometimes maintaining or even enhancing affinity for the A3 subtype[1].

This compound, which features a benzyloxy group at the 8-position, is one such analog. While it is commercially available as a research chemical, detailed public data on its specific interactions with adenosine receptor subtypes is scarce. This guide aims to provide the foundational knowledge and experimental frameworks necessary for researchers to characterize this and similar compounds.

Quantitative Data on Receptor Interaction

A thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the A1, A2A, A2B, and A3 adenosine receptors. The following tables are therefore presented as templates for the types of data that would be generated through the experimental protocols detailed in this guide. For context, general affinity ranges for different classes of 8-substituted adenosine analogs are noted where available from existing literature.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| A1 | [³H]-DPCPX | Data not available | - |

| A2A | [³H]-ZM241385 | Data not available | - |

| A2B | [³H]-DPCPX | Data not available | - |

| A3 | [¹²⁵I]-AB-MECA | Data not available | - |

| Note: 8-alkynyl adenosine derivatives have been reported to show affinity for the A3 subtype in the high nanomolar range[2]. |

Table 2: Functional Activity (EC50/IC50) of this compound at Human Adenosine Receptors

| Receptor Subtype | Functional Assay | Potency (EC50/IC50, nM) | Mode of Action | Reference |

| A1 | GTPγS Binding | Data not available | Agonist/Antagonist | - |

| A2A | cAMP Accumulation | Data not available | Agonist/Antagonist | - |

| A2B | cAMP Accumulation | Data not available | Agonist/Antagonist | - |

| A3 | GTPγS Binding | Data not available | Agonist/Antagonist | - |

| Note: Some 8-alkynyl adenosine derivatives have been shown to act as antagonists at A3 receptors[2]. |

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades.

-

A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A2A and A2B Receptors: These receptors are primarily coupled to Gs proteins. Agonist activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. The A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Experimental Protocols

To determine the binding affinity and functional activity of this compound at the various adenosine receptor subtypes, the following experimental protocols are recommended.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.

Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the following in the specified order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-DPCPX for A1 and A2B, [³H]-ZM241385 for A2A, or [¹²⁵I]-AB-MECA for A3) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Membrane preparation (typically 20-50 µg of protein).

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a standard non-radiolabeled antagonist (e.g., 10 µM XAC).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-